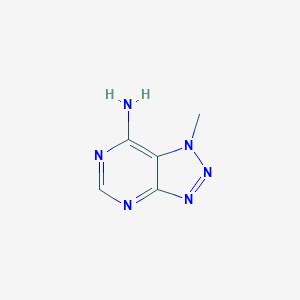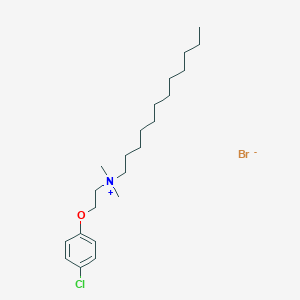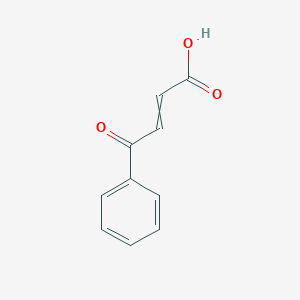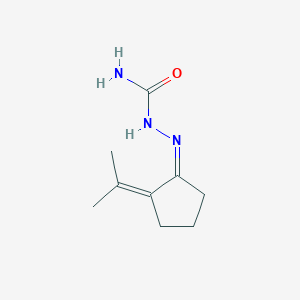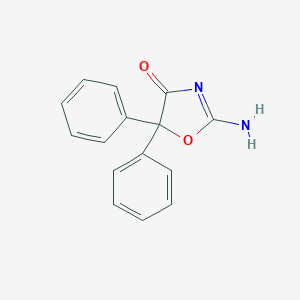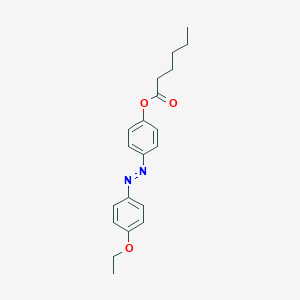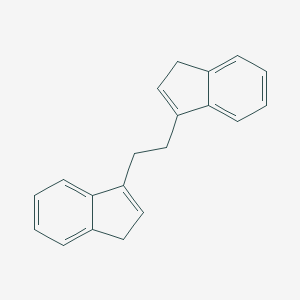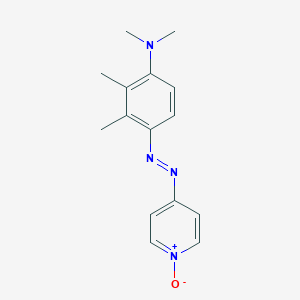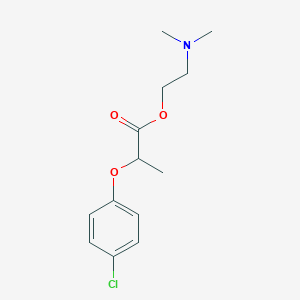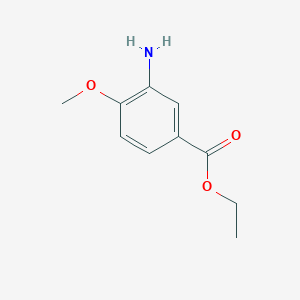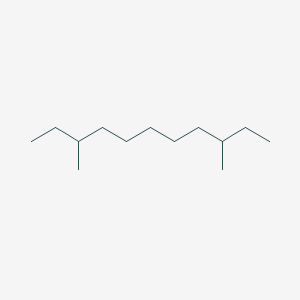
3,9-Dimethylundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethylundecane is a hydrocarbon with the molecular formula C13H28. It is a colorless liquid with a faint odor and is commonly used as a solvent in various industries. In recent years, there has been a growing interest in the scientific community regarding its potential applications in research.
Mecanismo De Acción
The mechanism of action of 3,9-Dimethylundecane is not well understood. However, it is believed to act as a non-specific solvent, dissolving various organic compounds and facilitating their reaction.
Efectos Bioquímicos Y Fisiológicos
There is limited information regarding the biochemical and physiological effects of 3,9-Dimethylundecane. However, it is considered to be relatively non-toxic and has low volatility, making it a safe solvent for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,9-Dimethylundecane is its ability to dissolve a wide range of organic compounds, making it a versatile solvent for laboratory experiments. Additionally, it has low toxicity and low volatility, making it a safe solvent to work with. However, its high boiling point and low solubility in water can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 3,9-Dimethylundecane in scientific research. One area of interest is its potential use as a solvent for the synthesis of new pharmaceuticals and agrochemicals. Additionally, its use as a reference compound in GC-MS analysis may be further explored, particularly in the field of environmental science. Further studies on its mechanism of action and potential toxicity may also be warranted.
Métodos De Síntesis
The synthesis of 3,9-Dimethylundecane can be achieved through various methods, including the catalytic hydrogenation of undecylenic acid, the reduction of 3,9-Dimethyl-1,5,7-cycloundecatriene, or the reaction of 3,9-Dimethyl-1,5,7-cycloundecatriene with ethylene.
Aplicaciones Científicas De Investigación
3,9-Dimethylundecane has been widely used in scientific research, particularly in the field of organic chemistry. It is commonly used as a solvent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, it has been used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis.
Propiedades
Número CAS |
17301-31-4 |
|---|---|
Nombre del producto |
3,9-Dimethylundecane |
Fórmula molecular |
C13H28 |
Peso molecular |
184.36 g/mol |
Nombre IUPAC |
3,9-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-12(3)10-8-7-9-11-13(4)6-2/h12-13H,5-11H2,1-4H3 |
Clave InChI |
HHEVJJIJTUVLTQ-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCCC(C)CC |
SMILES canónico |
CCC(C)CCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



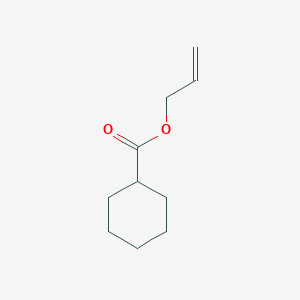
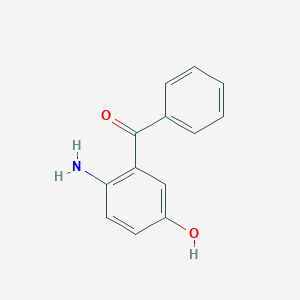
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)
